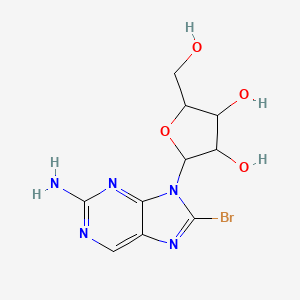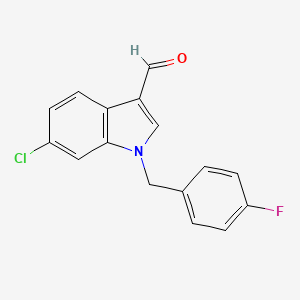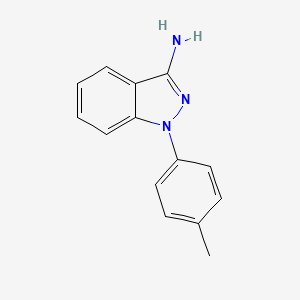
2-Bromo-5-fluoro-4-(trifluoromethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-fluoro-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2BrF4N and a molecular weight of 268.01 g/mol . This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzonitrile core. It is used as a building block in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-4-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with the nitration of m-fluorobenzotrifluoride using a mixture of nitric acid and sulfuric acid to produce 5-fluoro-2-nitrobenzotrifluoride. This intermediate is then reduced using catalytic hydrogenation with Raney nickel to obtain 5-fluoro-2-aminotrifluorotoluene. Finally, the target compound is synthesized through diazotization and bromination using cuprous bromide, hydrobromic acid, and sodium nitrite .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-fluoro-4-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Palladium-Catalyzed Coupling Reactions: The bromine atom can participate in Suzuki, Heck, and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.
Palladium-Catalyzed Coupling Reactions: Reagents include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and coupling partners like boronic acids or alkynes.
Major Products Formed
Nucleophilic Aromatic Substitution: Products include substituted benzonitriles with various functional groups replacing the fluorine atom.
Palladium-Catalyzed Coupling Reactions: Products include biaryl compounds, styrenes, and alkynylbenzenes, depending on the coupling partner used.
Applications De Recherche Scientifique
2-Bromo-5-fluoro-4-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromo-5-fluoro-4-(trifluoromethyl)benzonitrile depends on its specific application. In medicinal chemistry, it acts as a precursor for bioactive molecules that target specific enzymes or receptors. The presence of bromine, fluorine, and trifluoromethyl groups enhances the compound’s reactivity and allows for selective interactions with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-fluorobenzonitrile: Similar structure but lacks the trifluoromethyl group.
4-Bromo-2-fluorobenzonitrile: Similar structure but with different positioning of substituents.
2-Fluoro-4-(trifluoromethyl)benzonitrile: Similar structure but lacks the bromine atom.
Uniqueness
2-Bromo-5-fluoro-4-(trifluoromethyl)benzonitrile is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the benzonitrile core. This combination provides distinct reactivity patterns and makes the compound valuable for specific synthetic applications and the development of bioactive molecules .
Propriétés
Formule moléculaire |
C8H2BrF4N |
|---|---|
Poids moléculaire |
268.01 g/mol |
Nom IUPAC |
2-bromo-5-fluoro-4-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H2BrF4N/c9-6-2-5(8(11,12)13)7(10)1-4(6)3-14/h1-2H |
Clé InChI |
UYFPKMRLYQNZNP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)C(F)(F)F)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Propanone,3-[(2R,6S)-2,6-diMethyl-4-Morpholinyl]-1-[4-(1,1-diMethylpropyl)phenyl]-2-Methyl-, hydrochloride (1](/img/structure/B12080556.png)







![Tricyclo[3.2.0.02,7]heptane](/img/structure/B12080607.png)
![4-[(2-Amino-4-methylsulfanylbutanoyl)amino]-2,2-dioxo-2lambda6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid;hydrate](/img/structure/B12080609.png)
![3-Aminofuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12080612.png)


